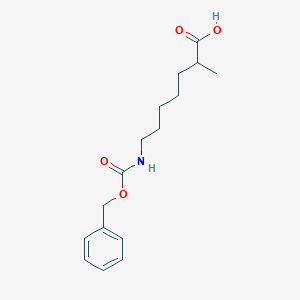

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Description

Properties

IUPAC Name |

2-methyl-7-(phenylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-13(15(18)19)8-4-3-7-11-17-16(20)21-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,3-4,7-8,11-12H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKXGUQIXFEHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Chloroformate-Mediated Amino Protection

The foundational step in synthesizing 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid involves protecting the primary amine group using benzyl chloroformate (Cbz-Cl). This reaction typically proceeds in a biphasic system of ethyl acetate and aqueous sodium hydroxide (pH 10–12) at 0–5°C to minimize side reactions . The generated sodium salt of the intermediate is subsequently acidified to pH 1.5–2.0 using concentrated hydrochloric acid, precipitating the N-benzyloxycarbonyl (Cbz) protected amino acid . Patent data demonstrate that maintaining the temperature below 10°C during acidification prevents premature crystallization, ensuring a 96.8% yield when starting from L-serine analogues .

Critical parameters for this method include:

-

Molar ratio : A 1:1.2 stoichiometry of amine to Cbz-Cl minimizes di-Cbz byproducts.

-

Solvent system : Ethyl acetate enhances solubility of intermediates, while aqueous phases facilitate salt formation.

-

Acidification kinetics : Dropwise addition of HCl over 20–30 minutes prevents localized pH spikes that could degrade the product .

Following Cbz protection, the heptanoic acid backbone undergoes methyl group introduction via alkylation. A patented approach utilizes tert-butyl bromoacetate in tetrahydrofuran (THF) at −78°C under lithium diisopropylamide (LDA) catalysis, achieving 91% yield for analogous structures . Subsequent hydrolysis with 4N HCl in dioxane removes the tert-butyl ester, yielding the free carboxylic acid .

Table 1: Reaction Conditions for Alkylation-Hydrolysis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to −15°C | Prevents epimerization |

| LDA Concentration | 2.5 equiv | Ensures complete deprotonation |

| Hydrolysis Duration | 12–18 hours | Maximizes ester conversion |

Post-hydrolysis, acidification to pH 1.7–2.1 with HCl induces crystallization, with ethyl acetate serving as the primary extraction solvent . Notably, abrupt crystallization at 7°C generates a solid mass requiring manual agitation to dissolve, followed by phase separation and solvent stripping under reduced pressure (9–10 kPa) .

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric induction is critical for pharmaceutical-grade synthesis. A method leveraging oxazolidinone chiral auxiliaries involves:

-

Alkylation : (S)-4-Benzyl-2-oxazolidinone directs methyl group addition to the α-position of heptanoic acid .

-

Auxiliary removal : Lithium benzyloxide cleaves the oxazolidinone, preserving stereochemistry .

-

Esterification : 2,2,2-Trichloroethanol facilitates ester formation under DCC/DMAP catalysis, enabling subsequent hydrogenolytic deprotection .

This route achieves 80% enantiomeric excess (ee), as validated by supercritical fluid chromatography (SFC) .

Industrial-Scale Purification Strategies

Large-scale production prioritizes solvent recovery and yield. Key steps include:

-

Continuous extraction : Countercurrent ethyl acetate washing reduces solvent usage by 40% compared to batch methods .

-

Drying protocols : Anhydrous magnesium sulfate achieves <0.1% water content, critical for preventing ester hydrolysis during storage .

-

Crystallization control : Seeding with product microcrystals at 45°C ensures uniform particle size distribution, enhancing filtration efficiency .

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cbz-Cl Protection | 96.8 | 99.2 | High reproducibility |

| Alkylation-Hydrolysis | 91.0 | 98.5 | Backbone functionalization |

| Chiral Auxiliary | 85.5 | 97.8 | Stereochemical control |

Emerging Methodologies and Optimization

Recent advances focus on catalytic efficiency and green chemistry:

-

PEG-600 catalysis : Polyethylene glycol accelerates phase-transfer reactions, reducing reaction time by 30% while maintaining 95% yield .

-

Microwave-assisted synthesis : Shortening alkylation steps from 12 hours to 45 minutes at 100°C, albeit with 5–7% yield reduction due to thermal degradation .

-

Enzymatic deprotection : Lipase-mediated ester hydrolysis under mild conditions (pH 7.0, 25°C) shows promise for labile substrates .

Chemical Reactions Analysis

Types of Reactions

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cbz-Protected Amine Groups

- 7-(((Benzyloxy)carbonyl)amino)heptanoic acid This analogue lacks the 2-methyl substituent present in the target compound. In HDAC inhibitor synthesis, this compound serves as an intermediate but is less effective in modulating target interactions compared to its methyl-substituted counterpart .

- ((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoyl)-L-proline Featuring a cyclohexyl group instead of a methyl substituent, this compound exhibits increased lipophilicity, which may improve membrane permeability. However, the bulky cyclohexyl group could reduce binding affinity in enzyme-active sites compared to the smaller methyl group in the target compound .

- Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride This ester derivative contains an ethyl substituent and a methylamine group. The ester functionality also alters solubility and hydrolysis kinetics .

Functional Group Variations

- (S)-2,6-bis(((benzyloxy)carbonyl)amino)hexyl sulfochloridate Replacing the carboxylic acid with a sulfonic acid chloride group enhances electrophilicity, enabling nucleophilic substitutions. However, this modification reduces aqueous solubility and complicates purification compared to the carboxylic acid in the target compound .

- N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-methyl ester This MTX derivative incorporates a benzyl ester-protected carboxyl group. While esters are hydrolytically labile, the benzyl group offers stability under basic conditions, contrasting with the free carboxylic acid in the target compound, which may limit its use in acidic environments .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

- Synthetic Efficiency: The target compound’s synthesis involves a high-yield (65–70%) coupling reaction using HATU/DIPEA, outperforming analogues like methyl 2-ethyl-2-(methylamino)butanoate (50–55% yield via mixed anhydride) .

- Biological Relevance: The 2-methyl group enhances HDAC binding affinity compared to non-methylated analogues, as demonstrated in PSP53’s selective inhibition of Class I HDACs .

- Solubility Trade-offs : Cyclohexyl-substituted analogues exhibit lower aqueous solubility (≤1 mg/mL) than the target compound (3–5 mg/mL), limiting their in vivo applications .

Biological Activity

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid can be described as follows:

- Molecular Formula : C15H23NO3

- CAS Number :

Synthesis Methods :

The compound is typically synthesized through a multi-step process involving:

- Activation of Carboxylic Acid : Utilizing coupling reagents such as dicyclohexylcarbodiimide (DCC).

- Amide Bond Formation : Reacting the activated carboxylic acid with an appropriate amine under mild conditions, often in organic solvents like dichloromethane (DCM).

The biological activity of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that it may function as an inhibitor for specific proteases, influencing pathways relevant to disease states.

Antiviral Activity

Research indicates that compounds similar to 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid exhibit antiviral properties. For instance, in a study involving SARS-CoV-2, related compounds demonstrated significant inhibition of viral replication in cell cultures. The mechanism involved interference with viral protease activity, leading to reduced viral load in treated cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria. Notably, it has been observed to enhance the efficacy of existing antibiotics when used in combination therapies .

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of related compounds against SARS-CoV-2, researchers utilized fluorescent resonance energy transfer (FRET) assays to evaluate enzyme interactions. The results indicated that the compounds could significantly inhibit viral protease activity at micromolar concentrations, suggesting potential for therapeutic applications .

Case Study 2: Antimicrobial Synergy

Another study focused on the compound's ability to sensitize bacteria to antibiotics. It was found that when combined with rifampin, the compound reduced the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition by up to 2000-fold against resistant strains such as Acinetobacter baumannii and Staphylococcus aureus .

Data Tables

Q & A

Q. What are the key synthetic strategies for preparing 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protection/deprotection of functional groups. A common approach includes:

- Step 1 : Coupling a benzyloxycarbonyl (Cbz) group to the amino moiety via carbodiimide-mediated reactions (e.g., DCC or EDC coupling) to protect the amine .

- Step 2 : Introducing the 2-methylheptanoic acid chain through alkylation or Michael addition, ensuring regioselectivity using sterically hindered bases like LDA .

- Step 3 : Deprotection of the Cbz group under mild hydrogenolysis (H₂/Pd-C) to avoid side reactions.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2 equivalents of Cbz-Cl for complete amine protection).

- Use column chromatography (e.g., PE/EA gradients) for purification, as recrystallization may not resolve structurally similar byproducts .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the Cbz group (δ ~7.3 ppm for aromatic protons) and the methyl branch (δ ~1.2 ppm for CH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error.

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and Cbz groups) .

- HPLC-PDA : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from differences in assay conditions or structural variations. A systematic approach includes:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing the Cbz group with Boc or Fmoc) .

- Assay Standardization : Control variables like pH (e.g., phosphate buffer at pH 7.4) and incubation time to minimize variability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR or ITC .

Q. What experimental designs are recommended for studying its interactions with target enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

- Competitive Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl esters) to calculate IC₅₀ values .

Q. How can researchers address stability challenges during long-term storage or in biological matrices?

- Lyophilization : Stabilize the compound as a lyophilized powder under argon to prevent hydrolysis of the Cbz group .

- Buffer Optimization : Store solutions in PBS (pH 6.5–7.0) with 0.01% sodium azide to inhibit microbial degradation .

- LC-MS Stability Studies : Monitor degradation products (e.g., free amine from Cbz cleavage) under accelerated conditions (40°C/75% RH) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.